molecular formula C13H10ClN3O2S B11385156 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11385156
M. Wt: 307.76 g/mol
InChI Key: HHSLPJOGAWJPSL-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chloro group, an ethyl-substituted oxadiazole ring, and a carboxamide group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the benzothiophene core under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of the benzothiophene core.

    3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of the carboxamide group.

Uniqueness

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with an oxadiazole ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H10ClN3O2S/c1-2-8-12(17-19-16-8)15-13(18)11-10(14)7-5-3-4-6-9(7)20-11/h3-6H,2H2,1H3,(H,15,17,18)

InChI Key

HHSLPJOGAWJPSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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